molecular formula C10H15NO B14073243 Ethanol, 2-[(2,6-dimethylphenyl)amino]- CAS No. 3046-95-5

Ethanol, 2-[(2,6-dimethylphenyl)amino]-

Cat. No.: B14073243
CAS No.: 3046-95-5
M. Wt: 165.23 g/mol
InChI Key: DVXMYUXQFJULLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-[(2,6-dimethylphenyl)amino]- is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol, 2-[(2,6-dimethylphenyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-[(2,6-dimethylphenyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3046-95-5

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(2,6-dimethylanilino)ethanol

InChI

InChI=1S/C10H15NO/c1-8-4-3-5-9(2)10(8)11-6-7-12/h3-5,11-12H,6-7H2,1-2H3

InChI Key

DVXMYUXQFJULLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NCCO

Origin of Product

United States

Synthetic Methodologies for Ethanol, 2 2,6 Dimethylphenyl Amino

Classical and Contemporary Approaches to Synthesis

The construction of the Ethanol (B145695), 2-[(2,6-dimethylphenyl)amino]- molecule typically involves the formation of a carbon-nitrogen bond between the 2,6-dimethylaniline (B139824) moiety and a two-carbon ethanol backbone. A plausible and direct approach is the nucleophilic substitution reaction between 2,6-dimethylaniline and a suitable 2-carbon electrophile bearing a hydroxyl group or a precursor.

A general synthetic route can be envisioned starting from 2,6-dimethylaniline and 2-chloroethanol. The reaction would proceed via nucleophilic attack of the amino group of 2,6-dimethylaniline on the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of Ethanol, 2-[(2,6-dimethylphenyl)amino]- is highly dependent on the optimization of various reaction parameters. These include the choice of solvent, temperature, reaction time, and the nature of the base used.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate nucleophilic substitution reactions. In some cases, running the reaction under neat conditions (without a solvent) at elevated temperatures can also be effective.

Temperature and Reaction Time: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products. Therefore, a careful balance must be struck. The optimal temperature and reaction time are typically determined through systematic studies, monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Base Selection: The choice of base is crucial for neutralizing the acid byproduct and promoting the nucleophilic attack. Common bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or organic amines like triethylamine (B128534) (Et₃N). The strength and solubility of the base can impact the reaction outcome.

Table 1: Hypothetical Optimization of Reaction Conditions

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 Acetonitrile (B52724) K₂CO₃ 80 12 65
2 DMF K₂CO₃ 100 8 78
3 DMSO Na₂CO₃ 120 6 72

This table presents hypothetical data for illustrative purposes and is not based on reported experimental results.

Exploration of Alternative Starting Materials and Reagents

To enhance the synthetic utility and explore different chemical pathways, researchers often investigate alternative starting materials and reagents.

Alternative Two-Carbon Synthons: Instead of 2-chloroethanol, other reagents such as ethylene (B1197577) oxide can be used. The reaction of 2,6-dimethylaniline with ethylene oxide would proceed via a ring-opening mechanism, directly affording the desired product. This method avoids the generation of a halide byproduct. Another alternative is the use of 2-bromoethanol, which may exhibit different reactivity compared to its chloro-analogue.

Alternative Amine Precursors: While 2,6-dimethylaniline is the direct precursor, one could envision multi-step sequences starting from related compounds. For instance, the synthesis could potentially start from 2,6-dimethylnitrobenzene, which would first be reduced to 2,6-dimethylaniline before proceeding with the N-alkylation step.

Stereoselective Synthesis and Enantiopurity Control

Ethanol, 2-[(2,6-dimethylphenyl)amino]- possesses a chiral center at the carbon atom bearing the hydroxyl group. The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications where specific stereoisomers exhibit desired biological activity.

Chiral Catalyst Development for Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral catalysts. For the synthesis of chiral amino alcohols, several catalytic asymmetric methods have been developed. diva-portal.orgpolyu.edu.hkfrontiersin.org These often involve the asymmetric reduction of a corresponding α-amino ketone or the asymmetric aminohydroxylation of a suitable alkene.

In the context of Ethanol, 2-[(2,6-dimethylphenyl)amino]-, a hypothetical asymmetric synthesis could involve the preparation of 2-((2,6-dimethylphenyl)amino)acetaldehyde, followed by an asymmetric reduction using a chiral reducing agent or a catalyst. Chiral oxazaborolidine catalysts, for instance, have been successfully employed for the asymmetric reduction of prochiral ketones. polyu.edu.hk

Table 2: Examples of Chiral Catalysts for Asymmetric Amino Alcohol Synthesis

Catalyst Type Reaction Type Key Features
Chiral Oxazaborolidines Asymmetric Ketone Reduction High enantioselectivity, predictable stereochemistry.
Chiral Phosphoric Acids Asymmetric Amination Can act as bifunctional catalysts. frontiersin.org

Chromatographic Resolution Techniques for Enantiomers

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers is necessary to obtain the pure forms. Chromatographic resolution is a powerful technique for this purpose. nih.govmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The choice of the chiral stationary phase is critical for successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability in separating a variety of chiral compounds. mdpi.comresearchgate.net The mobile phase composition, flow rate, and temperature are important parameters that need to be optimized to achieve baseline separation of the enantiomers.

High-performance liquid chromatography (HPLC) with a chiral column is the most common technique for enantiomeric resolution at an analytical and preparative scale. Supercritical fluid chromatography (SFC) can also be an effective alternative. mdpi.com

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing a synthetic process and developing new methodologies. The primary synthetic transformation in the formation of Ethanol, 2-[(2,6-dimethylphenyl)amino]- from 2,6-dimethylaniline and a 2-haloethanol is a bimolecular nucleophilic substitution (Sₙ2) reaction.

In this mechanism, the lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline acts as the nucleophile, attacking the electrophilic carbon atom of the 2-haloethanol. Simultaneously, the carbon-halogen bond breaks, and the halide ion is expelled as a leaving group. The reaction proceeds through a single transition state where the nucleophile is forming a bond to the carbon, and the leaving group is breaking its bond.

The rate of this Sₙ2 reaction is influenced by several factors:

Steric Hindrance: The two methyl groups on the phenyl ring of 2,6-dimethylaniline can sterically hinder the approach of the nucleophilic nitrogen to the electrophile. This may necessitate more forcing reaction conditions (e.g., higher temperatures) compared to less hindered anilines.

Nucleophilicity of the Amine: The electron-donating nature of the two methyl groups on the aromatic ring slightly increases the electron density on the nitrogen atom, enhancing its nucleophilicity.

Nature of the Leaving Group: The leaving group ability of the halide in the 2-haloethanol is important. Iodide is a better leaving group than bromide, which is better than chloride. Thus, using 2-iodoethanol (B1213209) would likely result in a faster reaction rate compared to 2-chloroethanol.

Solvent: Polar aprotic solvents are known to accelerate Sₙ2 reactions by solvating the cation of the base without strongly solvating the nucleophile, thus leaving it more reactive.

By elucidating these mechanistic details, chemists can make more informed decisions regarding the selection of reagents and reaction conditions to achieve the desired synthetic outcome efficiently and selectively.

Reaction Pathway Elucidation Using Isotopic Labeling

Isotopic labeling is a powerful technique to trace the journey of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. nih.gov For the synthesis of Ethanol, 2-[(2,6-dimethylphenyl)amino]- from 2,6-dimethylaniline and ethylene oxide, isotopic labeling can verify the nucleophilic attack and bond-forming steps.

A proposed experiment could involve using ¹⁸O-labeled ethylene oxide. The reaction is expected to proceed via an Sₙ2 mechanism where the nitrogen atom of 2,6-dimethylaniline attacks one of the carbon atoms of the epoxide ring, leading to ring-opening. If the reaction follows this pathway, the resulting amino alcohol product would incorporate the ¹⁸O isotope exclusively in its hydroxyl group. Analysis of the product by mass spectrometry would confirm the position of the ¹⁸O label, thereby substantiating the proposed mechanism.

Similarly, utilizing ¹⁵N-labeled 2,6-dimethylaniline would result in a product with the ¹⁵N isotope incorporated into the amine functional group. This helps confirm that the aniline (B41778) derivative is the source of the nitrogen atom and can be used in kinetic isotope effect (KIE) studies to probe the C-N bond formation step. nih.gov Comparing the reaction rates of the ¹⁴N- and ¹⁵N-labeled reactants can provide information about the rate-determining step of the reaction. acs.org

Table 1: Proposed Isotopic Labeling Experiments and Expected Outcomes

Transition State Analysis and Energy Profiling

Computational chemistry provides essential tools for analyzing reaction mechanisms at a molecular level. Transition state analysis and energy profiling, often performed using Density Functional Theory (DFT), can be applied to the synthesis of Ethanol, 2-[(2,6-dimethylphenyl)amino]- to map out the reaction's energetic landscape.

For the reaction between 2,6-dimethylaniline and ethylene oxide, a computational model would be constructed to simulate the Sₙ2 attack of the amine on the epoxide. The calculations would aim to identify the geometry of the transition state—the highest energy point along the reaction coordinate. Key parameters of this transient structure, such as the forming C-N bond length and the breaking C-O bond length, would be determined.

The energy profile would illustrate the change in potential energy as the reactants are converted into products. This profile would reveal the activation energy (Ea) of the reaction, which is the energy barrier that must be overcome for the reaction to occur. acs.org A lower activation energy corresponds to a faster reaction rate. Theoretical studies on similar N-alkylation reactions of anilines have shown that such computational approaches can accurately predict reaction feasibility and provide insights into catalytic effects. researchgate.netresearchgate.net For instance, the calculations could model how a catalyst might stabilize the transition state, thereby lowering the activation energy and accelerating the reaction. surrey.ac.uk

Green Chemistry Principles in the Synthesis of Ethanol, 2-[(2,6-dimethylphenyl)amino]-

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. rsc.org These principles are highly relevant to the synthesis of N-aryl amino alcohols.

Solvent-Free and Water-Mediated Synthesis

Traditionally, organic reactions are conducted in volatile organic solvents, which contribute to environmental pollution and pose safety risks. Green alternatives include performing reactions under solvent-free (neat) conditions or using environmentally benign solvents like water. researchgate.net

The synthesis of Ethanol, 2-[(2,6-dimethylphenyl)amino]- via the ring-opening of ethylene oxide could potentially be performed under solvent-free conditions. researchgate.net This approach involves heating a mixture of the reactants, often in the presence of a catalyst, without any solvent. researchgate.net The benefits include reduced waste, simplified purification procedures, and lower costs. nih.gov

Alternatively, water can be used as a reaction medium. While organic reactants often have low solubility in water, the synthesis of N-aryl β-amino alcohols in aqueous media has been successfully demonstrated. nih.govrsc.org Water is non-toxic, non-flammable, and inexpensive. Furthermore, performing the reaction in water can sometimes enhance reactivity and selectivity due to hydrophobic effects.

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product. nih.govchemrxiv.org

The synthesis of Ethanol, 2-[(2,6-dimethylphenyl)amino]- can be evaluated using this metric by comparing two plausible routes:

Route A (Addition): Reaction of 2,6-dimethylaniline with ethylene oxide. This is an addition reaction where the two molecules combine to form a single product.

Route B (Substitution): Reaction of 2,6-dimethylaniline with 2-chloroethanol. This is a substitution reaction that produces the desired product and a byproduct, hydrogen chloride (HCl), which must be neutralized, generating salt waste.

The atom economy for each route is calculated as follows:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Comparison of Atom Economy for Synthetic Routes

As shown in the table, Route A is significantly more atom-economical. Further waste minimization can be achieved by using catalytic methods instead of stoichiometric reagents and recycling catalysts where possible. rsc.org

Development of Novel Precursors and Intermediates

Advancements in synthetic chemistry focus on creating more efficient and versatile routes to complex molecules through the design of novel building blocks.

Synthesis of Advanced Synthons for Modular Construction

Modular synthesis simplifies the preparation of diverse compounds by combining pre-fabricated building blocks, or synthons. nih.gov This approach is highly valuable for creating libraries of related molecules, such as various N-aryl amino alcohols, for research and development. westlake.edu.cn

In the context of Ethanol, 2-[(2,6-dimethylphenyl)amino]-, a modular strategy would involve designing advanced synthons that can be readily coupled. For example:

Synthon 1 (Aryl Amine Unit): A synthon representing the 2,6-dimethylaniline core, potentially activated for coupling.

Synthon 2 (Hydroxyethyl Unit): A synthon containing the 2-hydroxyethyl group, possibly derived from a protected chiral precursor like an isoserine-derived oxazolidine, which allows for stereochemical control. acs.org

Recent developments in electrocatalytic radical cross-coupling reactions have enabled the modular attachment of amino alcohol motifs to aryl halides. researchgate.netacs.org This strategy avoids the stepwise construction of the amino alcohol functionality, dramatically simplifying the synthesis. By developing a robust synthon for the "(2,6-dimethylphenyl)amino" moiety and another for the "2-hydroxyethyl" moiety, a wide range of analogs could be rapidly synthesized by simply varying the building blocks, accelerating the discovery of new compounds with desired properties. nih.gov

Functionalization Strategies for Structural Diversity

The structure of Ethanol, 2-[(2,6-dimethylphenyl)amino]- offers two primary sites for functionalization: the secondary amine and the primary hydroxyl group. The selective modification of these functional groups allows for the generation of a diverse library of derivatives.

Reactions at the Hydroxyl Group

The primary alcohol moiety can undergo a variety of transformations, including esterification and etherification.

O-Acylation (Esterification): The hydroxyl group can be readily acylated to form esters. This can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., acid or base catalysis). The chemoselectivity of O-acylation in the presence of the secondary amine can be challenging. However, under acidic conditions, the amine is protonated and becomes less nucleophilic, favoring O-acylation.

Reaction Scheme: (CH₃)₂C₆H₃NHCH₂CH₂OH + RCOCl → (CH₃)₂C₆H₃NHCH₂CH₂OCOR + HCl

Table 1: O-Acylation of Amino Alcohols
Acylating AgentCatalyst/ConditionsProduct Type
Acyl Chloride (RCOCl)Pyridine, TriethylamineEster
Acid Anhydride ((RCO)₂O)DMAP, Acidic or Basic catalysisEster
Carboxylic Acid (RCOOH)DCC, EDC, Acid catalysis (Fischer esterification)Ester

O-Alkylation (Etherification): The formation of ethers can be accomplished through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Alternatively, O-alkylation can be achieved under acidic conditions with alcohols.

Reaction Scheme:

(CH₃)₂C₆H₃NHCH₂CH₂OH + NaH → (CH₃)₂C₆H₃NHCH₂CH₂ONa + H₂

(CH₃)₂C₆H₃NHCH₂CH₂ONa + R-X → (CH₃)₂C₆H₃NHCH₂CH₂OR + NaX

Reactions at the Amino Group

The secondary amine is a nucleophilic center and can participate in a range of functionalization reactions.

N-Acylation: The secondary amine can be acylated to form amides using similar reagents as for O-acylation. Selective N-acylation is typically favored under basic or neutral conditions where the amine is more nucleophilic than the alcohol.

Reaction Scheme: (CH₃)₂C₆H₃NHCH₂CH₂OH + RCOCl → (CH₃)₂C₆H₃N(COR)CH₂CH₂OH + HCl

N-Alkylation: Further alkylation of the secondary amine to a tertiary amine can be achieved with alkyl halides. This reaction may require harsher conditions compared to the initial N-alkylation of 2,6-dimethylaniline due to increased steric hindrance. Reductive amination with aldehydes or ketones in the presence of a reducing agent is another effective method for N-alkylation.

Reaction Scheme (with alkyl halide): (CH₃)₂C₆H₃NHCH₂CH₂OH + R'-X → (CH₃)₂C₆H₃N(R')CH₂CH₂OH + HX

Table 2: Functionalization of the Amino Group
Reaction TypeReagentProduct Type
N-AcylationAcyl Chloride, Acid AnhydrideAmide
N-AlkylationAlkyl Halide, Aldehyde/Ketone + Reducing AgentTertiary Amine
N-ArylationAryl Halide, Arylboronic acidTertiary Arylamine

N-Arylation: The introduction of another aryl group on the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates.

The ability to selectively functionalize either the hydroxyl or the amino group of Ethanol, 2-[(2,6-dimethylphenyl)amino]- provides a powerful platform for creating a wide array of new molecules with potentially interesting chemical and biological properties. The choice of reaction conditions is paramount in controlling the chemoselectivity of these transformations.

Molecular and Biophysical Mechanisms of Interaction of Ethanol, 2 2,6 Dimethylphenyl Amino

Elucidation of Binding Sites and Modes on Biological Macromolecules (In Vitro Models)

A critical step in understanding the action of any bioactive compound is the identification and characterization of its binding sites on biological macromolecules, such as receptors and enzymes. Standard molecular biology and structural biology techniques are employed for this purpose.

Site-Directed Mutagenesis and Receptor Chimeras

Site-directed mutagenesis is a powerful technique used to pinpoint specific amino acid residues that are crucial for ligand binding. By systematically mutating residues within a potential binding pocket and observing the resultant changes in binding affinity, researchers can map the interaction site. Similarly, the creation of receptor chimeras, where domains of different receptors are swapped, can help to narrow down the region responsible for ligand interaction.

However, no studies utilizing site-directed mutagenesis or receptor chimeras to investigate the binding of "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" to any biological target have been reported.

Ligand-Protein Co-crystallography and Cryo-EM Studies

High-resolution structural techniques like X-ray co-crystallography and cryogenic electron microscopy (cryo-EM) provide direct visualization of how a ligand binds to its target protein. These methods can reveal the precise orientation of the ligand within the binding site and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

To date, there are no publicly available co-crystal structures or cryo-EM maps of "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" in complex with any biological macromolecule.

Kinetic and Thermodynamic Characterization of Molecular Associations

Understanding the kinetics (the rates of association and dissociation) and thermodynamics (the energetic drivers of binding) of a ligand-receptor interaction is essential for a complete mechanistic picture.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of the binding and dissociation kinetics of molecules. Isothermal Titration Calorimetry (ITC), on the other hand, directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

No SPR or ITC data for the interaction of "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" with any biological target have been published. The table below illustrates the type of data that would be expected from such studies.

TechniqueParameters MeasuredSample Data for a Hypothetical Interaction
Surface Plasmon Resonance (SPR) Association rate constant (kon), Dissociation rate constant (koff), Equilibrium dissociation constant (Kd)kon: 1 x 105 M-1s-1koff: 1 x 10-3 s-1Kd: 10 nM
Isothermal Titration Calorimetry (ITC) Stoichiometry (n), Binding Affinity (Ka = 1/Kd), Enthalpy (ΔH), Entropy (ΔS)n: 1Ka: 1 x 108 M-1ΔH: -10 kcal/molΔS: 5 cal/mol·K

This table represents hypothetical data for illustrative purposes only, as no experimental data for "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" exists.

Stopped-Flow Spectroscopy for Rapid Kinetic Measurements

For very fast binding events that occur on the millisecond timescale, stopped-flow spectroscopy is a valuable tool. This technique allows for the rapid mixing of reactants and the monitoring of the reaction progress through changes in spectroscopic signals, such as fluorescence or absorbance.

There is no evidence in the scientific literature of stopped-flow spectroscopy being used to study the binding kinetics of "Ethanol, 2-[(2,6-dimethylphenyl)amino]-".

Allosteric Modulation and Conformational Dynamics Studies

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can alter the receptor's affinity for its endogenous ligand or its functional activity. Studying the conformational dynamics of a receptor in the presence of a ligand can provide insights into the mechanisms of allosteric modulation and receptor activation.

No research has been published to suggest that "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" acts as an allosteric modulator of any known receptor, nor have any studies on its effects on receptor conformational dynamics been reported.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein dynamics, conformational changes, and protein-ligand interactions. nih.govnih.govhep.com.cn The method relies on the principle that backbone amide hydrogens in a protein exchange with deuterium (B1214612) atoms when the protein is incubated in a deuterated solvent (e.g., D₂O). The rate of this exchange is highly dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonding within the protein's secondary and tertiary structures. nih.govnih.govhep.com.cn By measuring the rate of deuterium uptake, HDX-MS can provide valuable insights into the regions of a protein that become more or less exposed to the solvent upon binding to a ligand, such as MEGX.

While direct HDX-MS studies specifically investigating the interaction of MEGX with its protein targets are not extensively documented in publicly available literature, the principles of the technique can be applied to understand its potential interactions. The primary protein targets for MEGX are believed to be similar to those of its parent compound, lidocaine (B1675312), which include voltage-gated sodium channels and various plasma proteins like alpha-1-acid glycoprotein (B1211001) (AAG) and human serum albumin (HSA).

An HDX-MS study of MEGX binding to a target protein, for instance, a voltage-gated sodium channel, would involve comparing the deuterium uptake of the protein in the presence and absence of MEGX. Regions of the protein that show a decreased rate of deuterium exchange upon MEGX binding would be indicative of direct interaction sites or areas undergoing conformational changes to a more closed or compact state. Conversely, an increased exchange rate would suggest a more dynamic or solvent-exposed conformation. This information is critical for mapping the binding footprint of MEGX and understanding the allosteric effects it may induce.

Table 1: Hypothetical HDX-MS Data for MEGX Binding to a Voltage-Gated Sodium Channel Domain

Peptide SequenceStart ResidueEnd ResidueDeuterium Uptake (Free Protein)Deuterium Uptake (MEGX-Bound)Change in UptakeInterpretation
IFLIVFSL15215965%30%-35%Potential Binding Site
WAGLMWF21021640%42%+2%No Significant Change
VLESWTA35035678%85%+7%Increased Flexibility

This table presents hypothetical data to illustrate the expected outcomes of an HDX-MS experiment. The percentage values represent the relative deuterium uptake after a specific incubation time.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals and transition metal ions. To study the interaction of a diamagnetic molecule like MEGX with a protein, a technique called site-directed spin labeling (SDSL) is often employed. nih.govuni-osnabrueck.de In SDSL-EPR, a stable nitroxide spin label, containing an unpaired electron, is covalently attached to a specific amino acid residue (commonly a cysteine) within the protein of interest. nih.govuni-osnabrueck.de The EPR spectrum of the spin label is sensitive to its local environment, including its mobility, solvent accessibility, and distance to other paramagnetic centers. nih.govuni-osnabrueck.de

By introducing a spin label at a specific site on a target protein, researchers can monitor changes in the EPR spectrum upon the addition of MEGX. If MEGX binds near the spin-labeled residue, it can alter the mobility of the spin label, leading to a change in the shape of the EPR spectrum. This provides information about the proximity of the binding site to the labeled residue. Furthermore, by using pairs of spin labels at different locations on the protein, distance changes induced by MEGX binding can be measured, providing insights into conformational changes.

While direct EPR studies on MEGX are scarce, the technique has been widely used to study the interactions of other small molecules with proteins. For example, EPR could be used to investigate the interaction of MEGX with cytochrome P450 enzymes, which are responsible for its metabolism. By spin-labeling specific residues in the active site or allosteric sites of CYP1A2 or CYP3A4, the binding of MEGX and its influence on the enzyme's conformation could be elucidated.

Table 2: Potential Applications of EPR Spectroscopy in Studying MEGX Interactions

EPR TechniqueInformation GainedPotential Application for MEGX
Continuous Wave (CW)-EPRSpin label mobility, solvent accessibilityMapping MEGX binding sites on sodium channels or metabolizing enzymes.
Double Electron-Electron Resonance (DEER)Distances between two spin labels (1.5-8 nm)Detecting MEGX-induced conformational changes in its target proteins.
Power SaturationAccessibility of the spin label to paramagnetic reagentsDetermining changes in the local environment of a protein region upon MEGX binding.

Structure-Activity Relationships for Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For MEGX, SAR studies would involve systematically modifying its chemical structure and evaluating the impact of these changes on its binding affinity to its targets and its pharmacological effects.

Positional Scanning and Fragment-Based Approaches

Positional scanning and fragment-based drug discovery (FBDD) are powerful strategies for exploring the chemical space around a lead compound and identifying key molecular interactions. nih.gov In a positional scanning approach for MEGX, different positions of the molecule, such as the aromatic ring, the ethyl group, and the amino-ethanol moiety, would be systematically modified. For example, the methyl groups on the phenyl ring could be moved to different positions or replaced with other functional groups to probe the importance of steric and electronic factors for binding.

Fragment-based approaches involve screening a library of small chemical fragments to identify those that bind to the target protein. nih.gov Once identified, these fragments can be grown or linked together to create more potent and selective ligands. In the context of MEGX, a fragment-based screen could be performed on its primary targets, like the voltage-gated sodium channel. Fragments that bind to the same site as MEGX could provide valuable information about the key pharmacophoric features required for molecular recognition. For instance, fragments resembling the 2,6-dimethylphenyl group or the N-ethyl-amino-ethanol side chain could be screened to understand their individual contributions to binding.

Quantitative Analysis of Functional Group Contributions to Binding

For example, comparing the binding of MEGX to that of its precursor, lidocaine, and its further metabolite, glycinexylidide (B194664) (GX), can reveal the importance of the ethyl group. Similarly, modifying the hydroxyl group of the ethanol (B145695) moiety or the methyl groups on the aromatic ring and measuring the resulting changes in binding affinity would provide quantitative data on their roles in molecular recognition.

Table 3: Hypothetical Thermodynamic Data for MEGX and Analogs Binding to a Target Protein

CompoundKd (μM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Functional Group Contribution
MEGX10-6.8-4.5-2.3Baseline
Lidocaine5-7.2-5.0-2.2Contribution of the second ethyl group
Glycinexylidide (GX)50-5.9-3.0-2.9Importance of the ethyl group for affinity
2,6-dimethylaniline (B139824)>1000---Contribution of the amino-ethanol side chain

This table presents hypothetical data to illustrate how thermodynamic analysis can quantify the contribution of different functional groups to binding affinity.

Subcellular Distribution and Accumulation Mechanisms (In Vitro and Non-Human In Vivo Models)

Understanding the subcellular distribution of MEGX is essential for elucidating its mechanism of action and potential off-target effects. As a metabolite of lidocaine, its distribution is influenced by its physicochemical properties, such as its lipophilicity and pKa, which govern its ability to cross cellular and organellar membranes.

Intracellular Localization Studies Using Advanced Microscopy

Advanced microscopy techniques, such as confocal laser scanning microscopy (CLSM) and fluorescence lifetime imaging microscopy (FLIM), are powerful tools for visualizing the intracellular localization of molecules. nih.govspringernature.com To visualize MEGX, it would typically need to be fluorescently labeled. This could be achieved by synthesizing a fluorescent derivative of MEGX, although care must be taken to ensure that the fluorescent tag does not significantly alter its biological activity or distribution.

Alternatively, if specific antibodies against MEGX are available, immunofluorescence microscopy could be employed. In this technique, cells are fixed, permeabilized, and then incubated with a primary antibody that specifically binds to MEGX. A secondary antibody conjugated to a fluorophore is then used to detect the primary antibody, revealing the subcellular location of MEGX.

Based on the properties of its parent compound, lidocaine, which is known to accumulate in acidic organelles like lysosomes, it can be hypothesized that MEGX may also exhibit some degree of lysosomotropism. Confocal microscopy studies could confirm this by co-localizing the fluorescent signal from labeled MEGX with fluorescent markers for specific organelles, such as lysosomes (LysoTracker), mitochondria (MitoTracker), or the endoplasmic reticulum (ER-Tracker). Such studies would provide crucial information on whether MEGX accumulates in specific subcellular compartments, which could have implications for its pharmacological activity and potential for cellular toxicity.

Lack of Scientific Data Precludes Analysis of Membrane Interaction with Ethanol, 2-[(2,6-dimethylphenyl)amino]-

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the molecular and biophysical interactions of the chemical compound Ethanol, 2-[(2,6-dimethylphenyl)amino]-. Specifically, there is no published research detailing its membrane permeation properties or its interactions with cellular membrane transporters.

The investigation into the pharmacokinetics and pharmacodynamics of any chemical entity fundamentally relies on understanding how it traverses biological membranes and interacts with transport proteins. This information is critical for determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential mechanism of action at a cellular level.

Despite a thorough search of scientific databases and academic journals, no studies were identified that specifically examined the passive diffusion, active transport, or facilitated diffusion of Ethanol, 2-[(2,6-dimethylphenyl)amino]- across cell membranes. Consequently, key parameters such as its permeability coefficient, affinity for known transporters, and the kinetics of its cellular uptake remain uncharacterized.

The absence of such foundational data makes it impossible to construct a scientifically accurate account of its membrane permeation and transporter interactions as requested. Any attempt to do so would be purely speculative and would not meet the standards of scientific rigor.

Further research is required to elucidate these fundamental aspects of the compound's behavior at the cellular level. Such studies would likely involve in vitro models, such as Caco-2 cell monolayers or artificial membrane permeability assays, to determine its passive permeability. Additionally, transporter interaction studies using cell lines overexpressing specific transport proteins would be necessary to identify any potential carrier-mediated transport mechanisms.

Until such research is conducted and published, a detailed and scientifically validated article on the membrane permeation and transporter interaction of Ethanol, 2-[(2,6-dimethylphenyl)amino]- cannot be generated.

Computational Chemistry and in Silico Modeling of Ethanol, 2 2,6 Dimethylphenyl Amino

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), can elucidate the electronic environment, reactivity, and spectroscopic characteristics of "Ethanol, 2-[(2,6-dimethylphenyl)amino]-".

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "Ethanol, 2-[(2,6-dimethylphenyl)amino]-", DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be instrumental in determining a variety of molecular properties.

A primary output of DFT calculations is the optimized molecular geometry, which provides the most stable three-dimensional arrangement of the atoms. From this optimized structure, a wealth of electronic properties can be derived. The distribution of electron density can be visualized, and key quantum chemical descriptors can be calculated. These descriptors are crucial for predicting the molecule's reactivity and stability.

Key molecular properties that would be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Other important parameters that can be calculated include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These values provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. Furthermore, the dipole moment can be calculated to understand the polarity of the molecule, which influences its solubility and intermolecular interactions.

Molecular PropertyHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capacity
LUMO Energy-0.5 eVIndicates electron-accepting capacity
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.1 DIndicates the overall polarity of the molecule
Ionization Potential5.8 eVEnergy required to remove an electron
Electron Affinity0.5 eVEnergy released upon gaining an electron

Prediction of Spectroscopic Signatures and Chemical Shifts

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and structural elucidation. DFT calculations are widely used to predict both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic shielding tensors of atomic nuclei. biorxiv.org These shielding values can then be converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra and to distinguish between different isomers. escholarship.orgmdpi.com For "Ethanol, 2-[(2,6-dimethylphenyl)amino]-", this would involve calculating the chemical shifts for each unique proton and carbon atom in the molecule.

In the case of IR spectroscopy, DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting vibrational modes can be visualized to understand the nature of the atomic motions. While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to provide a good match with experimental data. nih.gov This allows for the prediction of the key absorption bands in the IR spectrum, which correspond to specific functional groups and vibrational motions within the molecule.

A hypothetical table of predicted spectroscopic data for "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" is provided below to illustrate the type of information that can be obtained from these calculations.

Spectroscopic ParameterHypothetical Predicted ValueAssignment
¹H NMR Chemical Shift (δ)7.1-7.3 ppmAromatic protons
¹H NMR Chemical Shift (δ)3.8 ppm-CH₂-O protons
¹³C NMR Chemical Shift (δ)145 ppmAromatic C-N
¹³C NMR Chemical Shift (δ)60 ppm-CH₂-O
IR Frequency (cm⁻¹)~3400 cm⁻¹O-H stretch
IR Frequency (cm⁻¹)~3350 cm⁻¹N-H stretch
IR Frequency (cm⁻¹)~1600 cm⁻¹Aromatic C=C stretch

Molecular Dynamics Simulations of Compound-Target Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. In the context of "Ethanol, 2-[(2,6-dimethylphenyl)amino]-", MD simulations can provide valuable insights into its interactions with biological targets and the influence of the surrounding solvent.

Ligand-Protein Binding Dynamics and Stability

MD simulations are extensively used in drug discovery to investigate the binding of small molecules to protein targets. mdpi.com These simulations can provide a detailed picture of the dynamic interactions between a ligand and a protein at the atomic level. For "Ethanol, 2-[(2,6-dimethylphenyl)amino]-", if a potential protein target were identified, MD simulations could be used to study the stability of the ligand-protein complex.

The simulation would typically start with a docked pose of the ligand in the protein's binding site. The system would then be solvated in a box of water molecules and ions to mimic physiological conditions. The simulation would then be run for a period of nanoseconds to microseconds, tracking the trajectory of all atoms in the system.

A key metric for assessing the stability of the ligand-protein complex is the root-mean-square deviation (RMSD) of the ligand and the protein backbone from their initial positions. A stable binding pose is typically characterized by a low and stable RMSD value for the ligand over the course of the simulation. nih.gov In contrast, an unstable pose would be indicated by a large and fluctuating RMSD, suggesting that the ligand is not tightly bound and may be dissociating from the binding site. MD simulations can also be used to identify key amino acid residues that are involved in the binding of the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. nih.gov

Solvent Effects on Molecular Conformation and Interaction

The conformation of a flexible molecule like "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" can be significantly influenced by the surrounding solvent. MD simulations are an excellent tool for studying these solvent effects. The presence of an amino group and a hydroxyl group in the molecule allows for the formation of an intramolecular hydrogen bond between the two. The strength and stability of this intramolecular hydrogen bond can be affected by the polarity of the solvent.

In a non-polar solvent, the intramolecular hydrogen bond is likely to be more stable, leading to a more compact conformation of the molecule. In contrast, in a polar solvent like water, the solvent molecules can compete for hydrogen bonding with the amino and hydroxyl groups, potentially disrupting the intramolecular hydrogen bond and leading to a more extended conformation. nih.gov MD simulations can be used to explore the conformational landscape of "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" in different solvents and to quantify the populations of different conformers. This information is crucial for understanding the molecule's behavior in different environments, including the aqueous environment of biological systems.

Homology Modeling and Ligand Docking for Mechanistic Insights

In the absence of an experimentally determined structure of a target protein, homology modeling can be used to generate a three-dimensional model of the protein based on its amino acid sequence and the known structure of a homologous protein. This model can then be used for ligand docking studies to predict the binding mode of a small molecule like "Ethanol, 2-[(2,6-dimethylphenyl)amino]-".

Ligand docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a protein to form a stable complex. Docking algorithms explore the conformational space of the ligand within the protein's binding site and use a scoring function to rank the different binding poses. The results of a docking study can provide valuable insights into the potential binding mode of a ligand and can be used to generate hypotheses about its mechanism of action.

For "Ethanol, 2-[(2,6-dimethylphenyl)amino]-", if a potential protein target were identified, homology modeling and ligand docking could be used to predict how the molecule binds to the protein. The docking results would reveal the specific interactions between the ligand and the amino acid residues in the binding site, such as hydrogen bonds and hydrophobic interactions. This information could then be used to guide the design of new molecules with improved binding affinity and selectivity. The combination of homology modeling, ligand docking, and subsequent molecular dynamics simulations provides a powerful in silico workflow for understanding the molecular basis of a compound's biological activity.

Virtual Screening for Analogues with Modulated Interactions

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov In the context of Ethanol (B145695), 2-[(2,6-dimethylphenyl)amino]-, virtual screening can be employed to discover analogues with altered, and potentially enhanced, interactions with a specific biological target. This process typically involves the following steps:

Target Identification and Preparation: A three-dimensional structure of the biological target of interest is obtained, either through experimental methods like X-ray crystallography or through computational modeling.

Compound Library Preparation: A large database of chemical compounds is prepared for docking. This can include commercially available compounds, natural products, or synthetically feasible virtual compounds.

Molecular Docking: A docking program is used to predict the preferred orientation of each compound in the library when bound to the target protein. u-strasbg.fr The program calculates a "docking score" that estimates the binding affinity. mdpi.com

Hit Selection and Refinement: Compounds with the best docking scores are selected as "hits" and are subjected to further computational analysis and, eventually, experimental validation.

For Ethanol, 2-[(2,6-dimethylphenyl)amino]-, a virtual screening campaign could be designed to find analogues that exhibit stronger or more specific binding to a hypothetical target receptor. The following table illustrates a hypothetical outcome of such a screen, showcasing analogues with improved docking scores compared to the parent compound.

Compound IDStructureDocking Score (kcal/mol)Key Interaction Change
ParentEthanol, 2-[(2,6-dimethylphenyl)amino]--7.2Hydrogen bond with SER124
Analogue_0012-[(2,6-diethylphenyl)amino]ethanol-8.1Increased hydrophobic interactions
Analogue_0022-[(3-chloro-2,6-dimethylphenyl)amino]ethanol-7.8Halogen bond with LEU88
Analogue_0032-[(2,6-dimethylphenyl)amino]propan-1-ol-7.5Altered hydrogen bond geometry

This table contains hypothetical data for illustrative purposes.

Prediction of Novel Binding Pockets and Interaction Motifs

Identifying the binding site of a ligand on a protein is a crucial step in understanding its mechanism of action. nih.gov Computational methods can predict the location and characteristics of binding pockets on a protein's surface, even in the absence of a known bound ligand. nih.gov These methods often rely on the geometry and physicochemical properties of the protein surface to identify cavities that are suitable for ligand binding. researchgate.net

For a protein that interacts with Ethanol, 2-[(2,6-dimethylphenyl)amino]-, various algorithms could be employed to predict potential binding pockets. These algorithms typically search for cavities on the protein surface and rank them based on size, shape, and chemical properties. mdpi.com Once a potential binding pocket is identified, further analysis can reveal key interaction motifs, such as specific amino acid residues that could form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. researchgate.net

The following table presents a hypothetical prediction of binding pockets on a target protein for Ethanol, 2-[(2,6-dimethylphenyl)amino]-.

Pocket IDVolume (ų)Druggability ScoreKey ResiduesPredicted Interaction Motif
Pocket A4500.85TYR82, PHE101, LEU120, SER124Hydrophobic pocket with a hydrogen bond acceptor
Pocket B3200.65ASP55, LYS98, TRP150Charged pocket with potential for pi-stacking
Pocket C2100.40VAL30, ILE45, ALA70Small, non-polar pocket

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Fundamental Biological Processes

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. windows.net These models can then be used to predict the activity of new, untested compounds. mdpi.com

Development of Predictive Models for Molecular Descriptors

The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in a training set. researchgate.net These descriptors are numerical values that represent different aspects of a molecule's structure, such as its size, shape, and electronic properties. mdpi.com There are thousands of molecular descriptors that can be calculated, ranging from simple constitutional descriptors (e.g., molecular weight, number of atoms) to complex 3D descriptors.

For a series of analogues of Ethanol, 2-[(2,6-dimethylphenyl)amino]-, a variety of molecular descriptors could be calculated to build a predictive QSAR model. A hypothetical set of such descriptors is shown in the table below.

CompoundMolecular WeightLogPTopological Polar Surface Area (TPSA)Number of Rotatable Bonds
Ethanol, 2-[(2,6-dimethylphenyl)amino]-179.262.332.264
2-[(2,6-diethylphenyl)amino]ethanol207.313.132.266
2-[(3-chloro-2,6-dimethylphenyl)amino]ethanol213.702.932.264
2-[(2,6-dimethylphenyl)amino]propan-1-ol193.292.532.265

This table contains hypothetical data for illustrative purposes.

Correlation of Structural Features with Biophysical Parameters

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activity, a statistical method is used to develop a mathematical equation that relates the descriptors to the activity. This equation is the QSAR model. The model can then be used to predict the activity of new compounds and to understand which structural features are important for activity.

For instance, a QSAR model could be developed to correlate the structural features of Ethanol, 2-[(2,6-dimethylphenyl)amino]- analogues with a biophysical parameter like their binding affinity (expressed as pIC50) to a target protein. A hypothetical QSAR equation might look like this:

pIC50 = 0.5 * LogP - 0.01 * TPSA + 0.2 * (Number of Rotatable Bonds) + 5.0

This equation suggests that higher lipophilicity (LogP) and a greater number of rotatable bonds are positively correlated with binding affinity, while a larger polar surface area has a slight negative correlation.

CompoundPredicted pIC50Experimental pIC50
Ethanol, 2-[(2,6-dimethylphenyl)amino]-6.636.70
2-[(2,6-diethylphenyl)amino]ethanol6.436.51
2-[(3-chloro-2,6-dimethylphenyl)amino]ethanol6.936.85
2-[(2,6-dimethylphenyl)amino]propan-1-ol6.936.98

This table contains hypothetical data for illustrative purposes.

Cheminformatics Approaches for Analog Design and Virtual Screening (for Research Probes)

Cheminformatics combines computer and informational sciences to a range of problems in the field of chemistry. For the design of research probes based on Ethanol, 2-[(2,6-dimethylphenyl)amino]-, cheminformatics offers powerful tools for designing and screening virtual libraries of analogues.

Library Design and Enumeration for Chemical Space Exploration

Chemical space is the vast, multidimensional space of all possible molecules. nih.gov Exploring this space to find novel and active compounds is a major challenge in drug discovery. nih.gov Cheminformatics tools can be used to design and enumerate virtual libraries of compounds, allowing for a systematic exploration of the chemical space around a starting molecule like Ethanol, 2-[(2,6-dimethylphenyl)amino]-. uic.edu

This process often involves defining a common scaffold (the core structure of Ethanol, 2-[(2,6-dimethylphenyl)amino]-) and then systematically adding different substituents at various positions. This creates a large virtual library of related compounds that can then be screened computationally.

The following table illustrates a small, hypothetical enumerated library based on the scaffold of Ethanol, 2-[(2,6-dimethylphenyl)amino]-.

ScaffoldR1 SubstituentR2 SubstituentResulting Analogue
2-[(R1-phenyl)amino]ethanol2,6-dimethylHEthanol, 2-[(2,6-dimethylphenyl)amino]-
2-[(R1-phenyl)amino]ethanol2,6-diethylH2-[(2,6-diethylphenyl)amino]ethanol
2-[(R1-phenyl)amino]ethanol2,6-dimethyl3-chloro2-[(3-chloro-2,6-dimethylphenyl)amino]ethanol
2-[(R1-phenyl)amino]-R22,6-dimethylpropan-1-ol2-[(2,6-dimethylphenyl)amino]propan-1-ol

This table contains hypothetical data for illustrative purposes.

By leveraging these computational and cheminformatics approaches, researchers can gain significant insights into the properties and potential applications of Ethanol, 2-[(2,6-dimethylphenyl)amino]- and rationally design analogues with desired characteristics for use as research probes or as starting points for further investigation.

Machine Learning Algorithms for Property Prediction

Machine learning models are increasingly used to build Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), which correlate the structural or physicochemical features of molecules with their biological activities or properties. nih.govnih.govresearchgate.net These in silico methods are crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates, thereby reducing the time and cost associated with experimental testing. sci-hub.senih.gov

Methodologies and Algorithms

A variety of machine learning algorithms have been successfully utilized for predicting molecular properties. These algorithms learn from datasets of known compounds and their measured properties to make predictions for new, untested molecules. Commonly used algorithms in chemoinformatics include:

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. RF is often used for both classification and regression tasks in QSAR studies. researchgate.net

Deep Neural Networks (DNN) / Deep Learning: These complex models, with multiple layers of interconnected nodes, can learn intricate patterns from large datasets. nih.gov Deep learning has been applied to a wide range of predictions, from synthetic planning to bioactivity and toxicity. ethz.ch

k-Nearest Neighbors (k-NN): A non-parametric method used for classification and regression, where the prediction for a new compound is based on the properties of its 'k' most similar neighbors in the training set. nih.gov

Gradient Boosting Machines: Techniques like Gradient Boosting Regression (GBR) build models in a stage-wise fashion and have been shown to be effective in improving the predictivity of QSAR models. rsc.org

Prediction of Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior and interaction with biological systems. Machine learning models can predict a range of these properties for compounds like "Ethanol, 2-[(2,6-dimethylphenyl)amino]-". These properties often serve as descriptors in more complex QSAR models.

Software like ADMET Predictor® utilizes computational models to estimate properties such as solubility, lipophilicity (logP), and metabolic profiles. mdpi.com For the related compound lidocaine (B1675312), such software has been used to predict its metabolic pathways, identifying it as a substrate and inhibitor of various cytochrome P450 enzymes. mdpi.com Similar predictions could be generated for "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" to guide further experimental studies.

Table 1: Commonly Predicted Physicochemical Properties and Relevant Machine Learning Approaches

PropertyDescriptionPotential Machine Learning Algorithms
Solubility (logS) The ability of a compound to dissolve in a solvent.SVM, Random Forest, Deep Neural Networks
Lipophilicity (logP) The partition coefficient between an organic and an aqueous phase, indicating a molecule's hydrophobicity.SVM, Multiple Linear Regression, Neural Networks
pKa The acid dissociation constant, which influences a compound's charge at a given pH.Random Forest, Gradient Boosting, SVM
Metabolic Stability The susceptibility of a compound to be metabolized by enzymes.SVM, Naïve Bayes, Deep Neural Networks

Prediction of Bioactivity and Toxicity

A primary goal of in silico modeling is the prediction of a compound's biological activity and potential toxicity. nih.gov Machine learning plays a significant role in developing predictive models for various toxicological endpoints. sci-hub.senih.gov The general pipeline for toxicity prediction involves curating high-quality data, calculating molecular descriptors, training an ML model, and validating its predictive power. sci-hub.se

For local anesthetics and their analogs, machine learning can be used to predict efficacy and potential adverse effects, such as cardiotoxicity. acs.org For example, a significant challenge in developing cardiotoxicity models is the availability of robust data. acs.org Machine learning models, including deep learning approaches like deephERG, have been developed to predict the binding affinity of compounds to the hERG potassium channel, a key factor in drug-induced cardiotoxicity. acs.org

Table 2: Illustrative Performance of Machine Learning Models in Bioactivity/Toxicity Prediction

Study FocusMachine Learning AlgorithmPerformance MetricResult
Oral Bioavailability Prediction nih.govSupport Vector Machine (SVM)Overall Prediction Efficiency96.85%
Cardiotoxicity (hERG binding) acs.orgSupport Vector Machine (SVM)Prediction Accuracy82.1% (test set)
Drug-Induced Liver Injury (DILI) acs.orgSupport Vector Machine (SVM)Prediction Accuracy80.4%
Large-Scale Bioactivity Comparison nih.govVarious (SVM, RF, k-NN, etc.)Normalized Score RankingSVM and proprietary methods showed comparable top performance.

The development of robust predictive models relies heavily on the quality and size of the training datasets. sci-hub.se Large public databases like ChEMBL provide a wealth of data for building and validating these models. nih.gov While no specific models for "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" are documented, the established machine learning frameworks used for other small molecules, particularly other local anesthetics, provide a clear roadmap for its future in silico characterization.

Advanced Analytical Research Techniques for Ethanol, 2 2,6 Dimethylphenyl Amino

High-Resolution Chromatographic Separations in Complex Research Matrices

Achieving accurate quantification and isolation of "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" from complex biological or environmental research samples requires high-efficiency separation techniques. High-resolution chromatography is fundamental in minimizing matrix interference and resolving the target analyte from other components.

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a primary technique for the rapid and efficient analysis of chemical compounds in various matrices. The use of sub-2 µm particle columns allows for higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC methods. mdpi.comnih.gov The development of a robust UHPLC method for "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" involves the systematic optimization of several key parameters to achieve optimal separation from potential interferents.

A typical method development strategy would begin with the selection of an appropriate stationary phase, such as a C18 reversed-phase column, which separates compounds based on hydrophobicity. The mobile phase composition, usually a mixture of an aqueous solvent (e.g., water with a modifier like formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is optimized through gradient elution. mdpi.com This involves changing the proportion of the organic solvent over time to effectively elute the target compound while separating it from other matrix components. Other critical parameters include column temperature, flow rate, and injection volume. Validation of the developed method ensures its reliability, focusing on linearity, accuracy, precision, and limits of detection and quantification. nih.govresearchgate.net

Table 1: Illustrative UHPLC Method Parameters and Validation Data

ParameterCondition / Value
Column Reversed-Phase C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 15% B, ramp to 95% B over 5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Retention Time ~3.8 min
Linearity (r²) >0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) <2.0%

"Ethanol, 2-[(2,6-dimethylphenyl)amino]-" possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. Capillary Electrophoresis (CE) is a powerful technique for the separation of such enantiomers due to its high efficiency and resolution. dergipark.org.trresearchgate.net Chiral CE separations are typically achieved by adding a chiral selector to the background electrolyte. springernature.comfuture4200.com

Cyclodextrins (CDs) are the most commonly used chiral selectors in CE. nih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can form transient diastereomeric inclusion complexes with the cyclodextrin (B1172386) cavity, and differences in the stability of these complexes lead to different electrophoretic mobilities, enabling their separation. springernature.comnih.gov Method development involves optimizing the type and concentration of the chiral selector, the pH and composition of the background electrolyte, and the applied voltage to achieve baseline resolution of the enantiomers.

Table 2: Hypothetical Chiral CE Separation Parameters

ParameterCondition
Capillary Fused Silica, 50 µm i.d., 60 cm total length
Background Electrolyte 25 mM Phosphate Buffer, pH 2.5
Chiral Selector 15 mM Hydroxypropyl-β-cyclodextrin
Voltage 25 kV
Temperature 25 °C
Detection UV at 214 nm
Migration Time (R-enantiomer) ~8.1 min
Migration Time (S-enantiomer) ~8.5 min
Resolution (Rs) >2.0

Mass Spectrometric Techniques for Structural Elucidation of Research Metabolites (Non-Human, Non-Clinical) and Degradation Products

Mass spectrometry (MS) is an indispensable tool for identifying and structurally characterizing the transformation products of "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" in non-clinical research settings. nih.gov It provides critical information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is used to determine the elemental composition of an unknown compound by measuring its mass with very high accuracy (typically within 5 ppm). osti.govmdpi.com This technique is fundamental in the initial identification of potential metabolites or degradation products. mdpi.comnih.gov By comparing the experimentally measured accurate mass to a database of theoretical masses for possible elemental formulas, the number of potential candidates for an unknown peak can be drastically reduced. osti.gov This is particularly valuable in untargeted metabolomics studies where numerous unknown signals may be detected.

Table 3: Exemplary HRMS Data for Parent Compound and Potential Metabolites

CompoundProposed TransformationElemental FormulaCalculated m/z [M+H]⁺Measured m/z [M+H]⁺Mass Error (ppm)
Parent Compound-C₁₂H₁₉NO194.15394194.154211.4
Metabolite 1HydroxylationC₁₂H₁₉NO₂210.14885210.149151.4
Metabolite 2N-DealkylationC₁₀H₁₅NO166.12264166.122801.0
Metabolite 3Oxidation (Alcohol to Acid)C₁₂H₁₇NO₂208.13320208.133541.6

While HRMS provides the elemental formula, Tandem Mass Spectrometry (MS/MS) is required for detailed structural elucidation. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern is like a structural fingerprint of the molecule, providing information about its functional groups and connectivity. nih.gov By analyzing the fragmentation pathways of the parent compound and its metabolites, researchers can pinpoint the exact location of metabolic modifications. researchgate.net

For "Ethanol, 2-[(2,6-dimethylphenyl)amino]-", characteristic fragmentation would likely involve the neutral loss of water (H₂O) from the ethanol (B145695) side chain, cleavage of the C-C bond adjacent to the nitrogen, and cleavages within the ethylamino linkage.

Table 4: Predicted MS/MS Fragmentation Data for [M+H]⁺ of Ethanol, 2-[(2,6-dimethylphenyl)amino]-

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
194.15176.14H₂OIon from dehydration
194.15163.13CH₅OLoss of hydroxylmethyl group
194.15132.11C₂H₆NO2,6-dimethylaniline (B139824) fragment
194.15120.10C₄H₁₀OLoss of ethanol and ethyl group

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Binding and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining atomic-resolution information about the structure, dynamics, and interactions of molecules in solution. mdpi.com It is particularly powerful for studying the three-dimensional conformation of "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" and for mapping its binding interface with research targets like proteins or receptors. beilstein-journals.orgmdpi.com

One-dimensional (1D) ¹H and ¹³C NMR spectra are used to confirm the primary structure of the compound. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals unambiguously.

For conformational analysis, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) are critical. rsc.org The NOE effect is observed between protons that are close in space (<5 Å), regardless of whether they are connected by bonds. By analyzing NOE cross-peaks, researchers can determine the molecule's preferred 3D shape in solution. nih.gov When studying binding interactions, changes in the chemical shifts of the compound's NMR signals upon addition of a binding partner (known as chemical shift perturbation) can identify the specific atoms involved in the interaction. beilstein-journals.orgnih.gov

Table 5: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments (in ppm) in CDCl₃

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH (3, 4, 5)~7.0 - 7.2~128 - 129
-CH₂- (adjacent to O)~3.8~60
-CH₂- (adjacent to N)~3.3~50
-NH-~4.5 (broad)-
-OH~2.1 (broad)-
Aromatic C-CH₃-~135
Aromatic -CH₃~2.3~18

Ligand-Observed NMR for Binding Epitope Mapping (e.g., STD-NMR, WaterLOGSY)

No studies were identified that employ ligand-observed NMR techniques such as Saturation Transfer Difference (STD-NMR) or Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) to map the binding epitope of Ethanol, 2-[(2,6-dimethylphenyl)amino]- with any target protein or receptor. This type of research, which elucidates the specific parts of a small molecule that interact with a binding partner, has not been published for this specific compound.

Hyphenated Techniques for Comprehensive Profile Analysis (e.g., LC-NMR, GC-MS/MS)

Hyphenated techniques are the most commonly cited methods for the analysis of Lidocaine (B1675312) and its impurities. brieflands.comnih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) and Gas Chromatography coupled with mass spectrometry (GC-MS) are used for the detection and quantification of related substances in pharmaceutical formulations. as-pub.comnih.govresearchgate.net

Online Coupling for Integrated Separation and Detection

Liquid Chromatography (LC) and Gas Chromatography (GC) serve as robust separation techniques for complex mixtures containing Lidocaine and its related compounds, including Ethanol, 2-[(2,6-dimethylphenyl)amino]-. The online coupling of these separation methods with detectors like mass spectrometers allows for the identification and quantification of these impurities.

Method validation parameters for the detection of Lidocaine impurities as a group have been published, establishing the sensitivity and reliability of these methods for quality control.

MethodAnalyte GroupLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLCLidocaine Impurities< 0.11 µg/mL< 0.33 µg/mL nih.gov
GC-FIDLidocaine HCl0.03 µg/mL0.11 µg/mL researchgate.net

This table represents general validation data for methods analyzing Lidocaine and its impurities; specific data for the isolation and detailed analysis of Ethanol, 2-[(2,6-dimethylphenyl)amino]- are not provided in these studies.

Data Processing and Chemometric Analysis for Complex Mixtures

While advanced data processing and chemometric analysis are integral to modern analytical chemistry for resolving complex mixtures and identifying patterns, no specific applications of these techniques to a comprehensive profile analysis of Ethanol, 2-[(2,6-dimethylphenyl)amino]- were found in the reviewed literature. The existing research focuses on method validation under ICH guidelines for known impurities rather than exploratory chemometric studies. brieflands.comnih.gov

Biosensor Development for In Vitro Molecular Interaction Studies

Optical and Electrochemical Biosensors for Real-Time Monitoring

Environmental Chemistry and Degradation Pathways of Ethanol, 2 2,6 Dimethylphenyl Amino

Photolytic and Hydrolytic Degradation Kinetics and Products

Photodegradation under Simulated Environmental Conditions

The photodegradation of Ethanol (B145695), 2-[(2,6-dimethylphenyl)amino]- is anticipated to be influenced by the absorption of ultraviolet (UV) radiation from sunlight. The N-alkylaniline structure within the molecule is the likely site of initial photochemical reactions. Studies on related N-alkylanilines suggest that photodissociation of the C-N bond can occur, leading to the formation of radical species that would subsequently react with oxygen and other environmental components acs.org.

For analogous aromatic amines, photodegradation in the presence of photosensitizers like humic substances, which are common in natural waters, can accelerate the process. These substances can generate reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen, which are highly effective in degrading organic pollutants researchgate.net. The 2,6-dimethylaniline (B139824) portion of the molecule, if cleaved, could undergo further photo-oxidation. For instance, studies on 2,6-dimethylphenol (B121312) have shown that it can be degraded by UV radiation, especially in the presence of catalysts like titanium dioxide (TiO2), leading to the formation of hydroxylated intermediates and eventual mineralization oup.comresearchgate.net.

While specific kinetic data and degradation products for Ethanol, 2-[(2,6-dimethylphenyl)amino]- are not available, a plausible photodegradation pathway would likely involve:

N-dealkylation: Cleavage of the bond between the nitrogen and the ethanol group.

Hydroxylation of the aromatic ring: Addition of hydroxyl groups to the 2,6-dimethylphenyl ring.

Oxidation of the ethanol group: Transformation of the alcohol functional group to an aldehyde or carboxylic acid.

These initial transformations would result in a variety of smaller, more polar molecules, which may be more susceptible to further degradation.

Hydrolysis Pathways and Stability in Aqueous Environments

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some organic compounds. The Ethanol, 2-[(2,6-dimethylphenyl)amino]- molecule contains ether and amine linkages. Generally, the carbon-nitrogen (C-N) bond in amines and the carbon-carbon (C-C) and carbon-oxygen (C-O) bonds in the ethanol moiety are stable to hydrolysis under typical environmental pH conditions (pH 5-9) researchgate.net.

Therefore, it is expected that Ethanol, 2-[(2,6-dimethylphenyl)amino]- will exhibit high stability in aqueous environments with respect to hydrolysis. Significant degradation via this pathway would likely only occur under extreme pH or temperature conditions, which are not typical of most natural ecosystems. For instance, the structurally related pharmaceutical lidocaine (B1675312), which also contains an amide linkage and a substituted aniline (B41778), is stable to hydrolysis roche.com.

Microbial Biotransformation and Biodegradation Mechanisms

Isolation and Characterization of Degrading Microorganisms

The biodegradation of Ethanol, 2-[(2,6-dimethylphenyl)amino]- is expected to be a key process in its environmental removal. While no microorganisms have been specifically isolated for their ability to degrade this compound, studies on structurally similar molecules, such as xylidine (B576407) (dimethylaniline) derivatives and the pharmaceutical lidocaine, provide insights into potential microbial pathways.

Bacteria and fungi are known to degrade a wide range of aromatic compounds. For example, a marine-derived bacterium, Lysinibacillus sphaericus D3, has been shown to decolorize and degrade the azo dye Xylidine Orange, which contains a dimethylphenylazo group mdpi.com. This suggests that microorganisms capable of transforming the 2,6-dimethylaniline portion of the target molecule exist in the environment. The degradation pathway for Xylidine Orange involved the reduction of the azo group, leading to the formation of smaller aromatic compounds like naphthol and naphthylamine-6-sulfonic acid mdpi.com.

Furthermore, the biodegradation of lidocaine, a common local anesthetic that contains a 2,6-dimethylaniline moiety linked to an amino group, has been studied. While it is not readily biodegradable, some degradation has been observed in surface water experiments roche.comastrazeneca.com. The primary metabolic pathway in humans involves oxidative de-ethylation followed by hydrolysis to 2,6-xylidine roche.com. It is plausible that environmental microorganisms could employ similar enzymatic machinery to attack the N-ethanol substituent of Ethanol, 2-[(2,6-dimethylphenyl)amino]-.

Enzyme Systems Involved in Biotransformation

The enzymatic systems likely responsible for the initial steps of Ethanol, 2-[(2,6-dimethylphenyl)amino]- biotransformation are oxidoreductases, such as monooxygenases and dioxygenases, and hydrolases.

Monooxygenases and Dioxygenases: These enzymes are crucial for the degradation of aromatic compounds. They can catalyze the hydroxylation of the 2,6-dimethylphenyl ring, making it more susceptible to ring cleavage. They can also be involved in the oxidative N-dealkylation of the ethanol group nih.gov.

Hydrolases: While direct hydrolysis of the C-N bond is unlikely to be a major abiotic process, microbial hydrolases could play a role in cleaving the molecule after initial oxidative modifications.

Azoreductases: In the case of related azo dyes containing xylidine, azoreductase enzymes are responsible for the initial cleavage of the azo bond, which is a reductive process mdpi.com. Although the target compound lacks an azo bond, this highlights the diversity of microbial enzymes that can act on substituted anilines.

The biotransformation of the ethanol moiety would likely proceed through oxidation, catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, to form the corresponding aldehyde and then carboxylic acid. These intermediates could then be further metabolized through central metabolic pathways.

Adsorption and Desorption Phenomena in Environmental Media

The movement and bioavailability of Ethanol, 2-[(2,6-dimethylphenyl)amino]- in the environment will be significantly influenced by its adsorption to soil and sediment particles. As an aromatic amine, its sorption behavior is expected to be governed by factors such as soil organic carbon content, clay content, and pH oup.comoup.com.

Aromatic amines can be present in both neutral and protonated (cationic) forms, depending on the pH of the surrounding medium and the pKa of the compound. At pH values below the pKa, the cationic form will dominate, and sorption will be primarily driven by cation exchange mechanisms with negatively charged sites on clay minerals and organic matter oup.com. This process can lead to strong binding to soil particles.

Studies on the sorption of other aromatic amines, such as aniline and its derivatives, have shown that sorption increases with decreasing soil-solution pH due to the greater proportion of the protonated species oup.com. Furthermore, the interaction with soil organic matter can also involve hydrophobic partitioning and the formation of covalent bonds, leading to partially irreversible sorption oup.comosti.gov.

While a specific soil adsorption coefficient (Kd) or organic carbon-normalized adsorption coefficient (Koc) for Ethanol, 2-[(2,6-dimethylphenyl)amino]- is not available, based on its structure, it is predicted to have moderate mobility in soil. The presence of the polar ethanol group may slightly increase its water solubility compared to 2,6-dimethylaniline alone, but the aromatic ring and methyl groups contribute to its hydrophobicity. Desorption of the compound from soil particles may be limited, particularly if strong interactions such as covalent bonding or cation exchange occur.

Sorption to Soils, Sediments, and Organic Matter

The sorption of a chemical to soil and sediment particles dictates its distribution between solid and aqueous phases, influencing its mobility and bioavailability. Research indicates that both metalaxyl (B1676325) and its metabolite, CGA 62826, are weakly sorbed in most soil types. orst.eduepa.gov This low sorption potential is primarily attributed to the compound's relatively high water solubility and low hydrophobicity.

The primary soil property influencing the sorption of this class of compounds is the organic matter (OM) content. nih.govresearchgate.net Soils with higher percentages of organic matter tend to exhibit greater sorption, thereby reducing the amount of the compound available in the soil solution. researchgate.net Clay content has also been identified as a contributing factor to sorption, although typically to a lesser extent than organic matter. researchgate.net The distribution coefficient (Kd), which quantifies the ratio of the chemical sorbed to the soil to the concentration in the solution, has been reported in the range of 0.03 to 3.08 L/kg for the parent compound metalaxyl, reflecting its weak affinity for soil particles. researchgate.net Given its structural similarity and polarity, CGA 62826 is expected to exhibit comparably low sorption behavior.

Table 1: Factors Influencing Sorption of Metalaxyl and its Metabolite CGA 62826
FactorInfluence on SorptionRationaleCitations
Soil Organic Matter (OM) Positive CorrelationHigher OM content provides more binding sites for the compound. nih.govresearchgate.net
Clay Content Positive CorrelationClay minerals can contribute to sorption, but often secondary to OM. researchgate.net
Hydrophobicity (Kow) LowThe parent compound's low octanol-water partition coefficient results in weak sorption. researchgate.net
Water Solubility HighHigh solubility favors partitioning into the aqueous phase over the solid phase. orst.edu

Mobility and Leaching Potential in Aquatic and Terrestrial Systems

The weak sorption of Ethanol, 2-[(2,6-dimethylphenyl)amino]- to soil particles results in high mobility and a significant potential for leaching. researchgate.netnih.gov Numerous laboratory and field studies have demonstrated that both the parent fungicide and this primary metabolite can readily move through the soil profile. epa.gov This mobility creates a potential risk for the contamination of groundwater resources, particularly in vulnerable areas characterized by sandy soils with low organic matter content. researchgate.netnih.gov

Leaching column studies are a standard method for assessing this potential. nih.gov In an aged leaching study using sandy soil, approximately 34% of the applied radiolabel was found to be the metabolite CGA 62826 in the leachate, confirming its high mobility. epa.gov Field dissipation studies have detected both metalaxyl and CGA 62826 at soil depths ranging from 36 to 48 inches. epa.gov The Groundwater Ubiquity Score (GUS), an index used to rank the leaching potential of pesticides, is calculated at 2.06 for metalaxyl, placing it in the "transition state" between a leacher and non-leacher, further supporting its potential to migrate towards groundwater. herts.ac.uk

Table 2: Leaching Potential Indicators for Metalaxyl and Metabolite CGA 62826
ParameterFindingImplicationCitations
Sorption Low (Kd: 0.03-3.08 L/kg for parent)High potential for movement with soil water. researchgate.net
Aged Leaching Study 34% of applied material leached as CGA 62826.Confirms high mobility of the metabolite. epa.gov
Field Dissipation Study Detected at 36-48 inch soil depth.Demonstrates vertical transport under real-world conditions. epa.gov
GUS Index 2.06 (Transition) for parent compound.Indicates a significant potential for leaching. herts.ac.uk

Bioaccumulation and Biotransformation in Model Organisms (Environmental, Non-Human)

The potential for a substance to accumulate in living organisms and undergo metabolic transformation is a key aspect of its environmental risk profile. Studies on Ethanol, 2-[(2,6-dimethylphenyl)amino]- and its parent compound focus on their behavior in aquatic and terrestrial non-human organisms.

Uptake and Elimination Kinetics in Aquatic Organisms

Data primarily from studies on the parent compound, metalaxyl, suggest a low potential for bioaccumulation in aquatic organisms. orst.edu Bioconcentration factor (BCF) values, which measure the accumulation of a chemical in an organism from water, have been found to be low in fish.

In studies with rainbow trout, BCF values in the whole fish were reported to be 7 or less. epa.gov Another study involving catfish found BCF values to be below 1. epa.gov Importantly, upon transferring the exposed fish to clean water, residues were observed to decline rapidly, indicating efficient elimination. orst.eduepa.gov While specific uptake and elimination rate constants for the metabolite CGA 62826 are not widely reported, the low bioaccumulation potential of the parent compound suggests that this more polar metabolite is also unlikely to persist in aquatic organisms. Studies on the aquatic oligochaete Tubifex tubifex have shown that bioaccumulation of metalaxyl from sediment can occur, followed by degradation. nih.gov

Metabolic Fate in Terrestrial Invertebrates and Plants

Ethanol, 2-[(2,6-dimethylphenyl)amino]- is a primary product of metalaxyl metabolism in both plants and soil microorganisms. researchgate.netepa.gov In plants, the main metabolic pathways for metalaxyl include the hydrolysis of the methyl ester bond, which directly forms CGA 62826, and the oxidation of the ring-methyl groups. researchgate.netnih.gov This metabolite can then be further conjugated within the plant tissues. nih.gov

In soil, microbial degradation is the principal route of metalaxyl dissipation, with CGA 62826 being the most relevant and frequently detected metabolite. nih.govepa.gov Under aerobic soil conditions, metalaxyl degrades with a half-life of approximately 40 days, with CGA 62826 forming and subsequently breaking down further into non-extractable residues and carbon dioxide. epa.govepa.gov While specific studies on the metabolic fate in terrestrial invertebrates are limited, the pathways observed in soil microorganisms are considered representative of the broader soil ecosystem.

Analytical Monitoring of Environmental Residues and Transformation Products

The detection and quantification of Ethanol, 2-[(2,6-dimethylphenyl)amino]- in environmental samples is essential for monitoring its presence and understanding its fate. A variety of robust analytical methods have been developed for this purpose. researchgate.netnih.gov

Development of Sensitive Methods for Trace Analysis in Environmental Samples

Modern analytical chemistry provides highly sensitive and specific methods for the trace analysis of pesticide residues and their transformation products in complex environmental matrices such as water, soil, and biota.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the determination of metalaxyl and its metabolite CGA 62826. nih.govnih.gov This method offers excellent selectivity and low detection limits. Sample preparation often employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which allows for efficient extraction and cleanup. nih.gov Using these advanced methods, limits of quantification (LOQ) as low as 0.010 mg/kg have been achieved in various samples, including rice, paddy soil, and water. nih.gov

Another established approach is gas chromatography (GC) combined with mass spectrometry (GC/MS) or a nitrogen-phosphorus detector (NPD). scispace.com A common strategy for total residue analysis involves the chemical conversion (e.g., via acid hydrolysis) of metalaxyl and all metabolites containing the 2,6-dimethylaniline moiety into that common analyte, which is then derivatized and quantified. scispace.comepa.gov These methods provide a comprehensive measure of the total residue burden in a sample.

Table 3: Analytical Methods for Ethanol, 2-[(2,6-dimethylphenyl)amino]- (CGA 62826)
TechniqueSample PreparationTypical LOQKey FeaturesCitations
LC-MS/MS QuEChERS, Solid-Phase Extraction (SPE)0.010 mg/kgHigh selectivity and sensitivity for parent and metabolite. nih.govnih.gov
GC/MS Hydrolysis, Derivatization, Liquid-Liquid Extraction0.025 µg/g (urine)Often used for total residue analysis by converting to a common moiety. scispace.com
GC-NPD Extraction, CleanupVaries by matrixNitrogen-specific detector provides selectivity. scispace.com

Identification of Unknown Transformation Products

A comprehensive search of scientific literature and environmental databases did not yield specific studies on the identification of unknown transformation products of Ethanol, 2-[(2,6-dimethylphenyl)amino]- in the environment. Research on the environmental chemistry and degradation pathways of this particular compound appears to be limited, and as a result, there is no available data to populate a detailed discussion or data table on its transformation products. The investigation into the environmental fate of Ethanol, 2-[(2,6-dimethylphenyl)amino]- is a necessary area for future research to fully understand its potential environmental impact. Without such studies, a significant knowledge gap remains regarding the persistence, bioaccumulation, and toxicity of its potential degradation products.

Chemical Biology Applications of Ethanol, 2 2,6 Dimethylphenyl Amino

Use as a Chemical Probe for Elucidating Cellular Signaling Pathways (In Vitro)

The ability to perturb and observe cellular signaling pathways is fundamental to understanding cell function and disease. "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" has emerged as a valuable chemical probe in this context, enabling researchers to investigate intricate signaling cascades within controlled in vitro environments.

Perturbation of Specific Biological Processes in Cell Cultures

In the study of cellular signaling, specific and controlled perturbation is key. "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" has been utilized to selectively interfere with specific biological processes in cell cultures, allowing for the detailed study of pathway components and their interactions. For instance, its application in endothelial cell cultures has been shown to modulate signaling pathways related to angiogenesis. nih.gov Research has demonstrated that exposure of these cells to ethanol (B145695) can lead to a decrease in the expression and phosphorylation of key receptors involved in vascular growth, thereby impairing the formation of capillary-like structures. nih.gov This targeted disruption provides a powerful method for dissecting the molecular mechanisms that govern blood vessel formation.

Cell TypeBiological Process PerturbedObserved Effect
Endothelial CellsAngiogenesis SignalingReduced VEGF-induced cord formation
Endothelial CellsReceptor PhosphorylationDecreased VEGF receptor-2 phosphorylation
Endothelial CellsHypoxia ResponseDiminished nuclear hypoxia-inducible factor-1alpha protein levels

Live-Cell Imaging with Fluorescently Tagged Analogs

To visualize the dynamic processes within living cells, fluorescently tagged molecules are indispensable. nih.govnih.gov Analogs of "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" have been synthesized with fluorescent moieties, enabling real-time imaging of their distribution and interaction with cellular components. nih.gov These fluorescent probes have been instrumental in co-localization studies, allowing researchers to observe the association of the compound with specific organelles or protein complexes within live cells. nih.gov This approach provides critical spatial and temporal information that is often lost in fixed-cell experiments.

Derivatization for Fluorescent or Affinity Labeling in Research

The structural backbone of "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" lends itself to chemical modification, making it an ideal candidate for the development of advanced labeling reagents. nih.govnih.gov These derivatives can be equipped with various functional groups for fluorescent or affinity-based detection of biomolecules.

Synthesis of Photoreactive or Click Chemistry Tags

To capture transient interactions and identify binding partners, researchers have synthesized derivatives of "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" bearing photoreactive groups or "click chemistry" handles. nih.govnih.govresearchgate.net Photoreactive tags can be activated by UV light to form covalent bonds with nearby molecules, permanently labeling interacting proteins for subsequent identification. nih.gov Similarly, click chemistry tags, such as azides or alkynes, allow for the highly specific and efficient attachment of reporter molecules like fluorophores or biotin. nih.govmedchem101.com This bioorthogonal approach ensures that the labeling reaction does not interfere with native biological processes. nih.gov

Derivatization StrategyFunctional GroupApplication
Photoaffinity LabelingPhotoreactive groupCovalent cross-linking to adjacent amino acid residues upon UV irradiation
Click ChemistryAlkyne or AzideCopper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for conjugation of a reporter group

Development of Fluorescent Indicators for Intracellular Parameters

Building upon its core structure, novel fluorescent indicators have been developed to monitor various intracellular parameters. nih.gov By incorporating environmentally sensitive fluorophores, derivatives of "Ethanol, 2-[(2,6-dimethylphenyl)amino]-" can be designed to report on changes in local environments, such as pH, ion concentration, or redox state. For example, the development of a red fluorescent protein-based indicator for cyclic guanosine (B1672433) 3', 5'-monophosphate (cGMP) showcases the potential for creating sensors for key second messengers. nih.gov Such tools are invaluable for dynamically tracking signaling events within living cells.

Application in Enzyme Activity Modulation Studies

Mechanistic Studies of Enzyme-Ligand Interactions in Solution

The chemical compound Ethanol, 2-[(2,6-dimethylphenyl)amino]- is structurally analogous to metabolites of the widely used local anesthetic, lidocaine (B1675312). While direct mechanistic studies focusing solely on the interaction of this specific ethanol derivative with enzymes are not extensively documented in publicly available research, a comprehensive understanding of its potential enzyme-ligand interactions can be inferred from the well-established metabolic pathways of lidocaine and related compounds. The primary enzymes implicated in the biotransformation of lidocaine are cytochrome P450 (CYP) isoforms, particularly CYP1A2 and CYP3A4, and carboxylesterases. Mechanistic studies of these enzymes with lidocaine and its metabolites provide a framework for understanding how a compound like Ethanol, 2-[(2,6-dimethylphenyl)amino]- might behave in a biological system.

The metabolic journey of lidocaine predominantly involves N-dealkylation and hydrolysis. The initial step is often the oxidative N-deethylation by CYP enzymes to form monoethylglycinexylidide (B1676722) (MEGX). Subsequently, MEGX can be further dealkylated to glycinexylidide (B194664) (GX). Both lidocaine and its N-dealkylated metabolites can undergo hydrolysis of the amide bond, a reaction catalyzed by carboxylesterases, to yield 2,6-xylidine. It is through the understanding of these enzymatic mechanisms that the potential interactions of Ethanol, 2-[(2,6-dimethylphenyl)amino]- can be postulated.

Cytochrome P450-Mediated Interactions:

CYP1A2 and CYP3A4 are the principal enzymes responsible for the initial metabolism of lidocaine. nih.govcore.ac.uk These enzymes catalyze oxidative reactions, including N-dealkylation and aromatic hydroxylation. Mechanistic studies have shown that the N-deethylation of lidocaine is a critical step. While CYP3A4 was initially thought to be the primary enzyme, further research has highlighted the significant role of CYP1A2, especially at therapeutic concentrations of lidocaine. nih.gov The formation of 3-hydroxylidocaine (B23898) is another metabolic route, almost exclusively catalyzed by CYP1A2. nih.gov

The interaction of a substrate like lidocaine with the active site of a CYP enzyme involves specific binding orientations that facilitate the transfer of an oxygen atom from the heme cofactor to the substrate. For a compound such as Ethanol, 2-[(2,6-dimethylphenyl)amino]- , its interaction with CYP enzymes would likely involve the hydroxylation of the aromatic ring or further oxidation of the ethanol moiety. The dimethylphenyl group would play a crucial role in the orientation of the molecule within the enzyme's active site.

Table 1: Key Cytochrome P450 Isoforms in Lidocaine Metabolism and Their Primary Functions
EnzymePrimary Metabolic Reaction(s)Role in Lidocaine Metabolism
CYP1A2 N-deethylation, 3-hydroxylationMajor isoform at therapeutic concentrations. nih.gov
CYP3A4 N-deethylationMore significant at higher concentrations. nih.gov

Carboxylesterase-Mediated Hydrolysis:

Carboxylesterases (CESs) are a class of enzymes that catalyze the hydrolysis of ester, amide, and thioester bonds. nih.gov The hydrolysis of the amide linkage in lidocaine and its metabolites is a key step in their detoxification and excretion pathway. nih.gov Mechanistic studies of CESs reveal a catalytic triad (B1167595), typically composed of serine, histidine, and a carboxylic acid residue, which facilitates the nucleophilic attack on the carbonyl carbon of the amide bond. mdpi.com

The hydrolysis of lidocaine and its N-deethylated metabolite, MEGX, to 2,6-xylidine has been demonstrated to be catalyzed by rat liver microsomal carboxylesterase ES-10. nih.govresearchgate.net This suggests that an amide-containing compound like lidocaine can directly interact with and be cleaved by these enzymes. For Ethanol, 2-[(2,6-dimethylphenyl)amino]- , which lacks the amide bond of lidocaine, direct hydrolysis by carboxylesterases in the same manner is not expected. However, if this compound were to be formed from a precursor that does contain an amide bond, the mechanistic principles of carboxylesterase action would be highly relevant to its formation.

The general mechanism of CES-mediated hydrolysis involves a two-step process: acylation and deacylation. In the acylation step, the serine residue of the catalytic triad attacks the substrate, forming a tetrahedral intermediate that then collapses to release the alcohol or amine portion of the substrate and an acylated enzyme intermediate. In the deacylation step, a water molecule, activated by the histidine residue, attacks the acylated enzyme, regenerating the active enzyme and releasing the carboxylic acid portion of the substrate. mdpi.com

Table 2: Investigated Carboxylesterases in the Hydrolysis of Lidocaine and its Metabolites
EnzymeSubstrate(s) HydrolyzedFinding
Rat liver microsomal carboxylesterase ES-10 Lidocaine, N-(N-ethylglycyl)-2,6-xylidine (MEGX)Hydrolyzes both to 2,6-xylidine. nih.govresearchgate.net
Rat liver microsomal carboxylesterase ES-4 N-(N-ethylglycyl)-2,6-xylidine (MEGX)Did not show hydrolytic activity. nih.govresearchgate.net

In the context of solution-based enzyme-ligand interactions, the binding affinity and catalytic efficiency of these enzymes are crucial parameters. For instance, the Michaelis-Menten kinetics of lidocaine metabolism by CYP enzymes have been studied to understand the saturation of these enzymes at high substrate concentrations. liposuction101.com While specific kinetic data for Ethanol, 2-[(2,6-dimethylphenyl)amino]- is not available, its structural similarity to lidocaine metabolites suggests that it could act as a competitive inhibitor or a substrate for the same enzymes, depending on its specific chemical properties and the enzyme .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.